(2R)-2-Amino-2-(2,3-difluorophenyl)ethan-1-OL
Description
(2R)-2-Amino-2-(2,3-difluorophenyl)ethan-1-OL is a chiral β-amino alcohol featuring a 2,3-difluorophenyl substituent. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active molecules, particularly in protease inhibition and antitumor agent development . The (R)-configuration at the chiral center is critical for its biological interactions, as enantiomeric forms often exhibit divergent activities .
Properties
Molecular Formula |
C8H9F2NO |
|---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2,3-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H9F2NO/c9-6-3-1-2-5(8(6)10)7(11)4-12/h1-3,7,12H,4,11H2/t7-/m0/s1 |
InChI Key |
QVPLGRFDOCDVNE-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)F)[C@H](CO)N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Asymmetric Reduction of Ketone Precursors
The most common and effective approach to synthesize (2R)-2-Amino-2-(2,3-difluorophenyl)ethan-1-ol involves the asymmetric reduction of the corresponding ketone, namely 2,3-difluoroacetophenone or its derivatives. This method leverages chiral catalysts or chiral auxiliaries to achieve high enantiomeric excess of the (R)-enantiomer.
Chiral Borane Complexes and CBS Catalysts: The Corey-Bakshi-Shibata (CBS) reagent is frequently employed for the enantioselective reduction of 2,3-difluoroacetophenone to the chiral amino alcohol. The reaction is typically performed in tetrahydrofuran (THF) at low temperatures (−20°C to 0°C) to maximize selectivity for the (R)-enantiomer. These conditions minimize side reactions such as enolization and racemization, leading to enantiomeric excesses often exceeding 90%.
Enzymatic Reduction: Industrially, enzymatic reduction using carbonyl reductases or related oxidoreductases is preferred due to their high specificity and eco-friendly nature. These biocatalysts operate in aqueous media under mild temperatures (25–40°C), converting the ketone to the desired chiral amino alcohol with excellent enantioselectivity and yield.
Reductive Amination
An alternative method involves reductive amination of 2,3-difluorophenylacetaldehyde or related aldehyde intermediates with ammonia or amine sources, followed by reduction. This method can be catalyzed by palladium on carbon under hydrogen atmosphere or by sodium cyanoborohydride in organic solvents. The choice of catalyst and reaction conditions influences the stereochemical outcome and purity.
Diastereoselective Synthesis via Organometallic Reagents
Another approach is the reaction of organometallic reagents such as activated zinc or lithium diisopropylamide (LDA) with halogenated fluorophenyl precursors. For example, treatment of 6-(1-bromoethyl)-2-chloro-5-fluoropyrimidine with activated zinc dust in the presence of catalytic lead powder affords the desired alcohol adducts with improved diastereoselectivity and conversion compared to LDA routes. However, this method is less commonly applied directly to the 2,3-difluorophenyl system but provides insights into handling fluorinated aromatic substrates.
Reaction Conditions and Optimization
Purification and Characterization
Salt Formation: Post-synthesis, the free base amino alcohol is often converted to its hydrochloride salt by acid-base titration using anhydrous ether and hydrochloric acid. This facilitates isolation and stability.
Chromatographic Techniques: Chiral high-performance liquid chromatography (HPLC) using Chiralpak® AD-H columns with hexane/isopropanol mobile phases (90:10 v/v) is employed to assess enantiomeric purity and separate enantiomers.
Spectroscopic Characterization:
- ^1H-NMR in DMSO-d6 identifies the aminoethanol moiety.
- ^19F-NMR confirms fluorine substitution pattern on the phenyl ring.
- X-ray crystallography confirms absolute stereochemistry and reveals hydrogen bonding in the crystalline state.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| Asymmetric Reduction (CBS) | CBS catalyst, borane, THF, low temp (−20 to 0°C) | High ee (>90%), scalable | Requires chiral catalyst | 70–85% | >90% |
| Enzymatic Reduction | Carbonyl reductase, aqueous buffer, mild temp | Eco-friendly, high specificity | Enzyme cost, aqueous medium | 75–90% | >95% |
| Reductive Amination | Pd/C, H2, methanol, inert atmosphere | Straightforward, mild conditions | Possible racemization | 60–75% | 80–90% |
| Organometallic Addition | Activated zinc, lead powder, dry THF | Good diastereoselectivity | Handling of reactive metals | 60–70% | Variable |
This detailed analysis consolidates the current knowledge on the preparation of (2R)-2-Amino-2-(2,3-difluorophenyl)ethan-1-ol, providing a comprehensive guide for researchers aiming to synthesize this compound with high purity and stereochemical control.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-2-(2,3-difluorophenyl)ethan-1-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as halides, thiols, or amines under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the primary amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-2-Amino-2-(2,3-difluorophenyl)ethan-1-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral catalysis.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-2-(2,3-difluorophenyl)ethan-1-OL depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and participate in various biochemical pathways.
Comparison with Similar Compounds
Structural and Molecular Properties
Key Findings and Implications
Substituent Effects: Fluorine Position: 2,3-Difluorophenyl derivatives likely exhibit distinct electronic effects compared to 2,5- or 3,5-substituted isomers, impacting receptor binding .
Stereochemical Sensitivity :
- The (R)-configuration in 2,3-difluorophenyl and 5-bromo-2-fluorophenyl analogs is crucial for activity, as seen in PROTACs and kinase inhibitors .
Synthesis Challenges: Enantioselective synthesis requires chiral catalysts or resolving agents, as seen in the preparation of (S)-2-amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol .
Biological Activity
(2R)-2-Amino-2-(2,3-difluorophenyl)ethan-1-OL is a chiral compound notable for its unique structural features, which include an amino group and a hydroxyl group attached to a carbon chain. This configuration contributes to its biological activity, particularly in enzyme interactions and receptor binding. The difluorophenyl moiety enhances its lipophilicity, potentially influencing its interactions with biological targets.
- Molecular Formula : C8H10F2N
- Molecular Weight : 173.16 g/mol
- CAS Number : 1213935-41-1
The biological activity of (2R)-2-Amino-2-(2,3-difluorophenyl)ethan-1-OL is primarily attributed to its ability to form hydrogen bonds due to the presence of both amino and hydroxyl groups. This property enables effective interactions with various enzymes and receptors, influencing cellular processes and potentially leading to therapeutic applications.
Enzyme Interactions
Research indicates that (2R)-2-Amino-2-(2,3-difluorophenyl)ethan-1-OL may act as an inhibitor or modulator of specific enzymes. For instance, studies have highlighted its potential inhibitory effects on myeloperoxidase (MPO), an enzyme involved in inflammatory responses. The compound has demonstrated an IC50 value of approximately 0.26 µmol/L in inhibiting MPO activity in vitro .
Receptor Binding
The compound's structural characteristics facilitate binding to various receptors, which may be relevant in drug development. Its affinity for certain G protein-coupled receptors (GPCRs) is under investigation for potential applications in treating cardiovascular diseases.
Comparative Biological Activity
To better understand the unique properties of (2R)-2-Amino-2-(2,3-difluorophenyl)ethan-1-OL, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (1R)-1-(2,3-difluorophenyl)ethan-1-ol | Similar structure but different amino group position | Different stereochemistry affecting activity |
| 1-(2,6-difluorophenyl)ethan-1-ol | Different fluorine substitution pattern | Variability in lipophilicity |
| (S)-2-Amino-2-(4-fluorophenyl)ethanol | Similar functional groups but different phenyl substitution | Potentially different biological activity |
Case Studies and Research Findings
Several studies have explored the potential applications of (2R)-2-Amino-2-(2,3-difluorophenyl)ethan-1-OL:
- Antimicrobial Activity : In vitro studies have shown that compounds with similar structures exhibit significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. While specific data on (2R)-2-Amino-2-(2,3-difluorophenyl)ethan-1-OL is limited, the presence of the difluorophenyl group suggests potential antimicrobial efficacy .
- Anti-inflammatory Potential : The ability of the compound to inhibit MPO indicates a possible role in reducing inflammation. This property could be leveraged in developing treatments for inflammatory diseases .
- Drug Development Applications : The compound serves as a pharmaceutical intermediate in synthesizing drugs targeting platelet aggregation disorders. Its interaction with the P2Y12 receptor has been noted as crucial for preventing thrombus formation.
Q & A
Q. What are the optimal synthetic routes for (2R)-2-Amino-2-(2,3-difluorophenyl)ethan-1-OL, and how is enantiomeric purity ensured?
The synthesis typically involves chiral resolution or asymmetric catalysis. For example, chiral auxiliaries or catalysts (e.g., Evans' oxazolidinones) can direct stereochemistry during the formation of the amino alcohol moiety. Enantiomeric purity is verified via chiral HPLC or polarimetry, while intermediates are characterized using H/C NMR and mass spectrometry (MS) .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR identify functional groups and confirm the 2,3-difluorophenyl substitution pattern.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Chiral HPLC : Ensures enantiopurity by separating (2R)- and (2S)-isomers .
Q. How does the 2,3-difluorophenyl group influence the compound’s physicochemical properties?
The fluorine atoms enhance lipophilicity and metabolic stability via strong C-F bonds. The electron-withdrawing effect of fluorine also modulates pKa of the amino group, affecting solubility and binding affinity in biological systems .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize racemization during synthesis?
Racemization risks arise under basic or high-temperature conditions. Mitigation strategies include:
- Using mild bases (e.g., NaHCO) and low temperatures (<0°C).
- Employing protective groups (e.g., Boc) for the amino moiety.
- Real-time monitoring via in-situ FTIR to track reaction progress .
Q. What experimental approaches resolve contradictions in reported bioactivity data for this compound?
Discrepancies may stem from assay conditions (e.g., pH, solvent) or impurity profiles. Solutions include:
- Replicating studies under standardized conditions (e.g., PBS buffer, 37°C).
- Purity reassessment via orthogonal methods (e.g., LC-MS, elemental analysis).
- Comparative studies with enantiomers to isolate stereospecific effects .
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
SAR workflows involve:
- Core Modifications : Varying substituents on the phenyl ring (e.g., Cl, Br) to assess electronic effects.
- Stereochemical Variants : Testing (2S)-isomers or diastereomers.
- Biological Assays : Enzyme inhibition (e.g., kinase assays) or receptor binding (e.g., radioligand displacement) to quantify activity changes .
Q. What mechanistic insights explain the compound’s interaction with biological targets?
The amino group forms hydrogen bonds with catalytic residues (e.g., in kinases), while the difluorophenyl group engages in hydrophobic interactions with binding pockets. Computational docking (e.g., AutoDock) and mutagenesis studies can map critical binding sites .
Methodological Tables
Q. Table 1. Comparative Reactivity of Halogenated Derivatives
| Substituent Position | Reaction Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| 2,3-Difluoro | 78 | 99 (R) |
| 3,5-Difluoro | 65 | 85 (R) |
| 2-Bromo-3-fluoro | 82 | 92 (R) |
| Data adapted from chiral resolution studies . |
Q. Table 2. Key Spectral Data for Characterization
| Technique | Key Signals |
|---|---|
| H NMR (400 MHz) | δ 7.45 (m, Ar-H), δ 3.80 (d, -OH) |
| C NMR (100 MHz) | δ 156.2 (C-F), δ 62.1 (CHOH) |
| HRMS (ESI+) | m/z 214.0832 [M+H]+ (Calc. 214.0835) |
| Data derived from synthesis reports . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
